3-(2,4-Dimethylphenyl)picolinic acid
Description
Properties
IUPAC Name |
3-(2,4-dimethylphenyl)pyridine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c1-9-5-6-11(10(2)8-9)12-4-3-7-15-13(12)14(16)17/h3-8H,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQKFXYMYQKDWDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=C(N=CC=C2)C(=O)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-(2,4-Dimethylphenyl)picolinic acid typically involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules. The general synthetic route involves the coupling of a boronic acid derivative with a halogenated picolinic acid under palladium catalysis .
Chemical Reactions Analysis
3-(2,4-Dimethylphenyl)picolinic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed using common reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring in the compound allows for electrophilic and nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Scientific Research Applications
3-(2,4-Dimethylphenyl)picolinic acid has diverse applications in scientific research, including:
Drug Development: Its unique properties make it a potential candidate for drug development, particularly in the design of novel therapeutic agents.
Catalysis: The compound is used in catalysis, where it can act as a ligand in metal-catalyzed reactions.
Material Science: It is employed in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 3-(2,4-Dimethylphenyl)picolinic acid involves its interaction with molecular targets such as zinc finger proteins. By binding to these proteins, the compound can alter their structure and disrupt their function, leading to various biological effects . This mechanism is particularly relevant in the context of its antiviral and immunomodulatory activities .
Comparison with Similar Compounds
Table 1: Key Structural and Property Comparisons
*Similarity scores (0–1 scale) are derived from structural overlap with reference compounds in and .
Key Observations:
Substituent Position and Electronic Effects: The 2,4-dimethylphenyl group in the target compound provides steric hindrance and electron-donating effects, contrasting with electron-withdrawing groups like nitro (Log S: -3.5 for nitrophenyl derivatives) or chloro (herbicidal activity in 4-Chloropicolinic acid) .
Solubility and Bioavailability :
- Methoxy and methyl substituents (e.g., 4-Methoxy-3-methylpicolinic acid) improve aqueous solubility (ESOL Log S: -2.1) compared to lipophilic aryl groups .
- The 2,4-dimethylphenyl group may reduce solubility (predicted Log S: ~-3.0) but enhance membrane permeability, as seen in similar lipophilic compounds .
Synthetic Accessibility: Compounds with para-substituted aryl groups (e.g., 5-(4-Cyanophenyl)picolinic acid) are often synthesized via Suzuki-Miyaura coupling, a method applicable to the target compound . Halogenated derivatives (e.g., 4-Chloropicolinic acid) are typically prepared through direct electrophilic substitution .
Q & A
Q. What are the recommended synthetic routes for 3-(2,4-Dimethylphenyl)picolinic acid in laboratory settings?
The synthesis of substituted picolinic acids often employs decarboxylative cross-coupling reactions. For example, palladium-catalyzed coupling of 4-picolinic acid derivatives with aryl halides (e.g., aryl bromides) under optimized conditions (e.g., DMF solvent, 80–100°C, 12–24 hours) can yield target compounds. Ligand selection, such as bis-phosphine ligands (e.g., N,N-bis-(diphenylphosphanylmethyl)-2-aminopyridine), significantly impacts catalytic efficiency and yield . Pre-functionalization of the aryl group (e.g., 2,4-dimethylphenyl) prior to coupling may enhance regioselectivity.
Q. How can researchers characterize the purity and structural integrity of 3-(2,4-Dimethylphenyl)picolinic acid?
Key analytical methods include:
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to confirm substitution patterns and aromatic proton environments.
- Mass Spectrometry (MS): High-resolution MS (HRMS) for molecular weight validation.
- X-ray Crystallography: For definitive structural confirmation, particularly to resolve steric effects from the 2,4-dimethylphenyl group . Purity should be verified via HPLC (≥98% purity threshold) with UV detection at 254 nm.
Q. What solvent systems are optimal for handling 3-(2,4-Dimethylphenyl)picolinic acid in experimental workflows?
The compound’s solubility varies with solvent polarity:
- Polar aprotic solvents: DMSO or DMF (10–20 mM stock solutions).
- Aqueous buffers: Limited solubility at neutral pH; adjust to pH >8 using NaOH for ionization of the carboxylic acid group.
- Co-solvents: Ethanol or acetonitrile (20–30% v/v) can enhance solubility in aqueous mixtures .
Advanced Research Questions
Q. How does the 2,4-dimethylphenyl substituent influence catalytic demetalation reactions in Fe-TAML complexes?
The steric bulk of the 2,4-dimethylphenyl group in picolinic acid derivatives can modulate ligand-metal interactions. In Fe-TAML catalysts, ortho-substituted aromatic groups reduce demetalation rates by impeding proton transfer to amidato nitrogens. Kinetic studies show that demetalation rates (kobs) decrease by 2–3 orders of magnitude when bulky substituents are introduced, as demonstrated via UV/vis spectroscopy and DFT calculations .
Q. What experimental strategies can resolve contradictory data in structure-activity relationship (SAR) studies of substituted picolinic acids?
Contradictions often arise from differing assay conditions or substituent electronic effects. To address this:
- Systematic SAR: Synthesize analogs with controlled substituent variations (e.g., electron-withdrawing vs. donating groups).
- Kinetic Profiling: Compare reaction rates under standardized conditions (pH, temperature).
- Computational Modeling: Use DFT to predict electronic effects on reactivity and correlate with experimental outcomes .
Q. What role does 3-(2,4-Dimethylphenyl)picolinic acid play in modulating enzyme inhibition mechanisms?
The compound’s carboxylic acid group facilitates hydrogen bonding with enzyme active sites, while the dimethylphenyl moiety induces steric hindrance. For example, in studies of analogous azirine derivatives, the aromatic group forms π-π interactions with hydrophobic enzyme pockets, altering binding affinity. Competitive inhibition assays (e.g., IC50 measurements) paired with molecular docking simulations are recommended to validate mechanisms .
Methodological Considerations
Q. How can researchers design stability studies for 3-(2,4-Dimethylphenyl)picolinic acid under varying pH conditions?
- Accelerated Stability Testing: Incubate the compound in buffers spanning pH 2–10 (e.g., HCl, phosphate, Tris) at 40°C for 14 days.
- Analysis: Monitor degradation via HPLC and LC-MS. The carboxylic acid group is prone to hydrolysis at pH <3, while the aromatic ring remains stable up to pH 12 .
Q. What precautions are necessary when studying metal-chelation properties of this compound?
- Avoid Metal Contamination: Use ultrapure water and plasticware (not glass) to prevent unintended metal interactions.
- Spectroscopic Titration: Employ UV/vis or fluorescence spectroscopy with incremental additions of metal ions (e.g., Fe³⁺, Cu²⁺) to quantify binding constants (Kd) .
Data Contradiction Analysis
Q. How should researchers interpret conflicting reports on the biological activity of substituted picolinic acids?
Discrepancies may stem from:
- Assay Variability: Differences in cell lines, exposure times, or endpoint measurements.
- Impurity Artifacts: Trace metal ions or byproducts from synthesis (e.g., decarboxylated derivatives). Mitigation strategies include orthogonal assay validation (e.g., enzymatic vs. cellular assays) and rigorous compound characterization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
